molecular formula Na2CO3<br>CNa2O3 B7800683 Sodium Carbonate CAS No. 1332-57-6

Sodium Carbonate

Cat. No. B7800683
CAS RN: 1332-57-6
M. Wt: 105.988 g/mol
InChI Key: CDBYLPFSWZWCQE-UHFFFAOYSA-L
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Patent
USH0001417

Procedure details

A number of reactions are believed to occur when the fresh absorption liquor 33 is contacted with the gas stream 34 in the bed of packing 12. In the upper portions of the bed of packing 12 a portion of the carbon dioxide in the gas stream 34 reacts with the sodium hydroxide, if it is used as the base, to form sodium carbonate and sodium bicarbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[OH-:4].[Na+:5]>>[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+:5].[C:1](=[O:4])([OH:3])[O-:2].[Na+:5] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Type
product
Smiles
C([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USH0001417

Procedure details

A number of reactions are believed to occur when the fresh absorption liquor 33 is contacted with the gas stream 34 in the bed of packing 12. In the upper portions of the bed of packing 12 a portion of the carbon dioxide in the gas stream 34 reacts with the sodium hydroxide, if it is used as the base, to form sodium carbonate and sodium bicarbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[OH-:4].[Na+:5]>>[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+:5].[C:1](=[O:4])([OH:3])[O-:2].[Na+:5] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Type
product
Smiles
C([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.